ML252

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

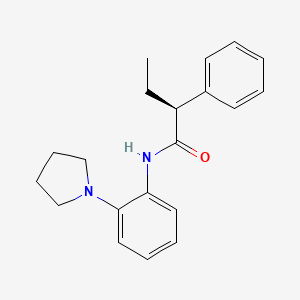

C20H24N2O |

|---|---|

Poids moléculaire |

308.4 g/mol |

Nom IUPAC |

(2S)-2-phenyl-N-(2-pyrrolidin-1-ylphenyl)butanamide |

InChI |

InChI=1S/C20H24N2O/c1-2-17(16-10-4-3-5-11-16)20(23)21-18-12-6-7-13-19(18)22-14-8-9-15-22/h3-7,10-13,17H,2,8-9,14-15H2,1H3,(H,21,23)/t17-/m0/s1 |

Clé InChI |

FROGGFONBYACJB-KRWDZBQOSA-N |

SMILES isomérique |

CC[C@@H](C1=CC=CC=C1)C(=O)NC2=CC=CC=C2N3CCCC3 |

SMILES canonique |

CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2N3CCCC3 |

Origine du produit |

United States |

Foundational & Exploratory

ML252: A Pore-Targeted Inhibitor of Kv7 Potassium Channels - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of ML252, a potent and selective inhibitor of the Kv7 (KCNQ) family of voltage-gated potassium channels. The information presented is collated from peer-reviewed scientific literature and is intended to serve as a comprehensive resource for researchers in the fields of neuroscience, pharmacology, and drug discovery.

Core Mechanism of Action

This compound acts as a direct inhibitor of Kv7 potassium channels by physically occluding the channel pore.[1][2][3] Its primary targets are the neuronal M-current mediating channels, Kv7.2 and Kv7.3, which are critical regulators of neuronal excitability.[2][4] The inhibitory action of this compound leads to an increase in neuronal excitability, a characteristic being explored for its potential therapeutic applications.[1][2][3]

The binding site of this compound has been identified as a conserved tryptophan residue within the channel pore (W236 in Kv7.2 and W265 in Kv7.3).[1][2] This site is also the binding locus for several pore-targeted Kv7 channel activators, such as retigabine and ML213.[1][2] Consequently, this compound exhibits competitive antagonism with these activators. In contrast, its inhibitory effect is not countered by activators that target the voltage sensor domain of the channel, such as ICA-069673, providing further evidence for its pore-binding mechanism.[1][2][3]

Quantitative Data Summary

The following tables summarize the inhibitory potency of this compound against various Kv7 channel subtypes as determined by electrophysiological studies.

| Target | IC50 | Assay System | Reference |

| Kv7.2 (KCNQ2) | 69 nM | IonWorks Electrophysiology | [5] |

| Kv7.2 (KCNQ2) | 70 nM | Electrophysiology | [6] |

| Kv7.1 (KCNQ1) | 2.92 µM | IonWorks Electrophysiology | [5][7] |

| Kv7.2/Kv7.3 | 0.12 µM | IonWorks Electrophysiology | [5][7] |

| Kv7.4 (KCNQ4) | 0.20 µM | IonWorks Electrophysiology | [5][7] |

| Kv7.1/KCNE1 | 8.12 µM | IonWorks Electrophysiology | [5] |

| Compound | Target | IC50 | Reference |

| This compound (S-enantiomer) | Kv7.2 | 70 nM | [6] |

| This compound (racemic) | Kv7.2 | 160 nM | [6] |

| This compound (R-enantiomer) | Kv7.2 | 944 nM | [6] |

Signaling Pathway and Drug Interaction

The interaction of this compound with the Kv7 channel and its interplay with different classes of channel activators can be visualized as follows:

References

- 1. researchgate.net [researchgate.net]

- 2. Site and Mechanism of this compound Inhibition of Kv7 Voltage-Gated Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Site and Mechanism of this compound Inhibition of Kv7 Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of a novel, small molecule inhibitor of KCNQ2 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. ML 252 | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]

- 7. medchemexpress.com [medchemexpress.com]

ML252 as a selective KCNQ2 channel inhibitor

An In-depth Technical Guide to ML252 as a Selective KCNQ2 Channel Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and selective small-molecule inhibitor of the voltage-gated potassium channel KCNQ2 (Kv7.2).[1][2] KCNQ2 channels, often found as heteromers with KCNQ3 subunits, are the primary molecular correlate of the neuronal M-current, a critical regulator of neuronal excitability.[3] Dysregulation of KCNQ2 channel function is implicated in neurological disorders such as epilepsy, making selective inhibitors like this compound valuable research tools and potential therapeutic leads. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound acts as a state-dependent inhibitor of KCNQ2 channels, binding within the channel's pore.[4] Site-directed mutagenesis and molecular docking studies have identified a critical tryptophan residue, Trp236 in KCNQ2 and Trp265 in KCNQ3, as essential for the binding and inhibitory action of this compound.[4][5] Mutation of this residue to phenylalanine (W236F in KCNQ2) significantly attenuates the inhibitory effect of this compound.[4]

The binding site of this compound overlaps with that of pore-targeted KCNQ channel activators, such as ML213 and retigabine.[4][5] This results in a competitive interaction, where the presence of ML213 weakens the inhibitory effect of this compound.[4][5] In contrast, this compound does not compete with activators that target the voltage-sensing domain (VSD) of the channel, such as ICA-069673.[4][6] This selective competition further supports the classification of this compound as a pore-binding inhibitor.

By inhibiting KCNQ2 channels, this compound reduces the M-current, leading to membrane depolarization and an increase in neuronal excitability.[4][6] This effect has been demonstrated in vivo using transgenic zebrafish larvae, where this compound application resulted in increased neural activity.[4][6]

Quantitative Pharmacological Data

The inhibitory potency of this compound has been quantified against various KCNQ channel subtypes using automated electrophysiology. The data consistently demonstrates a high selectivity for KCNQ2-containing channels over KCNQ1.

| Channel Subtype | IC50 (µM) | Assay Method | Reference |

| KCNQ2 | 0.069 | IonWorks Electrophysiology | [1][2] |

| KCNQ1 | 2.92 | IonWorks Electrophysiology | [1][2] |

| KCNQ2/Q3 | 0.12 | IonWorks Electrophysiology | [1][2] |

| KCNQ4 | 0.20 | IonWorks Electrophysiology | [1][2] |

| KCNQ1/E1 | 8.12 | IonWorks Electrophysiology | [1] |

Experimental Protocols

High-Throughput Screening: Thallium Flux Assay

This assay is employed for the primary screening of compound libraries to identify potential KCNQ2 channel modulators. It relies on the principle that KCNQ channels are permeable to thallium ions (Tl+), and a thallium-sensitive fluorescent dye (e.g., FluxOR™) is used to detect Tl+ influx.

Materials:

-

CHO cells stably expressing human KCNQ2 (CHO-KCNQ2).

-

Poly-D-Lysine coated 96-well or 384-well black, clear-bottom microplates.

-

FluxOR™ Potassium Ion Channel Assay Kit (or similar).

-

Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4).

-

Stimulus Buffer containing thallium sulfate (e.g., 9.80 mM Tl2SO4) and potassium sulfate (e.g., 1.30 mM K2SO4).

-

Fluorescence plate reader with kinetic read and liquid handling capabilities (e.g., FLIPR).

Procedure:

-

Cell Plating: Seed CHO-KCNQ2 cells into microplates at a density of approximately 10,000 cells/well and incubate overnight.

-

Dye Loading: Remove the growth medium and add the FluxOR™ loading buffer to each well. Incubate for 60-90 minutes at room temperature, protected from light.

-

Compound Incubation: Wash the cells with Assay Buffer and then add the test compounds (including this compound as a control) diluted in Assay Buffer. Incubate for 10-30 minutes.

-

Fluorescence Reading: Place the microplate in the fluorescence reader. Establish a baseline fluorescence reading for approximately 10 seconds (Excitation: ~480-490 nm, Emission: ~520-540 nm).

-

Stimulation and Data Acquisition: Add the Stimulus Buffer to each well and continue to record the fluorescence intensity every 1-2 seconds for 1-3 minutes.

-

Data Analysis: The rate of fluorescence increase is proportional to the KCNQ2 channel activity. Inhibition by compounds like this compound will result in a decreased rate of fluorescence change.

Electrophysiological Characterization: Automated Patch-Clamp

Automated patch-clamp electrophysiology (e.g., using IonWorks or SyncroPatch systems) is used for secondary screening and detailed pharmacological characterization of hit compounds.

Cell Preparation:

-

Use HEK293 or CHO cells transiently or stably expressing the KCNQ channel subunits of interest. For heteromeric channels like KCNQ2/Q3, co-transfect the respective plasmids.

-

Harvest the cells and prepare a single-cell suspension in the appropriate external recording solution.

Solutions:

-

External Solution (example): 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5 mM Glucose (pH 7.4 with NaOH).

-

Internal Solution (example): 130 mM K-Aspartate, 10 mM KCl, 1 mM MgCl2, 10 mM EGTA, 10 mM HEPES, 4 mM Mg-ATP (pH 7.2 with KOH).

Voltage Protocol (example for KCNQ2 inhibition):

-

Hold the cell at a membrane potential of -80 mV.

-

Apply a depolarizing step to +20 mV for 1-2 seconds to activate the KCNQ2 channels.

-

Repeat this pulse at regular intervals (e.g., every 15 seconds).

-

After establishing a stable baseline current, apply this compound at various concentrations and record the resulting inhibition of the outward current.

Data Analysis:

-

Measure the peak outward current at the depolarizing step before and after compound application.

-

Calculate the percentage of inhibition for each concentration.

-

Fit the concentration-response data to the Hill equation to determine the IC50 value.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

TEVC is a robust method for studying the biophysical and pharmacological properties of ion channels expressed in Xenopus oocytes.

Procedure:

-

Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.

-

cRNA Injection: Inject cRNA encoding the KCNQ channel subunits into the oocytes. Incubate for 2-5 days to allow for channel expression.

-

Recording:

-

Place an oocyte in the recording chamber and perfuse with the external solution.

-

Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage sensing, one for current injection).

-

Clamp the oocyte membrane potential to a holding potential of -80 mV.

-

Apply voltage steps (e.g., from -140 mV to +40 mV in 10 mV increments) to elicit channel currents.

-

Apply this compound via the perfusion system and record the changes in current amplitude.

-

Signaling Pathway Context

KCNQ2 channels are key downstream effectors of Gq-coupled G-protein coupled receptor (GPCR) signaling pathways. Activation of these receptors leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2). PIP2 is required for the proper gating of KCNQ channels, and its depletion leads to channel closure and inhibition of the M-current.[7][8][9][10][11] This results in increased neuronal excitability. This compound, by directly inhibiting the KCNQ2 channel pore, mimics the effect of GPCR-mediated M-current suppression.

References

- 1. Identification of a novel, small molecule inhibitor of KCNQ2 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Novel role of KCNQ2/3 channels in regulating neuronal cell viability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Site and Mechanism of this compound Inhibition of Kv7 Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Site and Mechanism of this compound Inhibition of Kv7 Voltage-Gated Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PIP(2) activates KCNQ channels, an ... | Article | H1 Connect [archive.connect.h1.co]

- 8. PKC ACTIVATION AND PIP2 DEPLETION UNDERLIE BIPHASIC REGULATION OF IKs BY Gq-COUPLED RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | PIP2 regulation of KCNQ channels: biophysical and molecular mechanisms for lipid modulation of voltage-dependent gating [frontiersin.org]

- 10. researchwithrutgers.com [researchwithrutgers.com]

- 11. PIP(2) activates KCNQ channels, and its hydrolysis underlies receptor-mediated inhibition of M currents - PubMed [pubmed.ncbi.nlm.nih.gov]

ML252: A Technical Guide to a Potent and Selective Kv7.2 Channel Inhibitor

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the discovery, development, and pharmacological characterization of ML252, a potent and selective inhibitor of the Kv7.2 (KCNQ2) voltage-gated potassium channel. This compound was identified through a high-throughput screening campaign and has been established as a valuable chemical probe for investigating the physiological roles of KCNQ2 channels. This guide details its mechanism of action, structure-activity relationships, and key experimental protocols, presenting all quantitative data in a structured format for clarity and comparative analysis.

Discovery and Development

This compound was identified from a high-throughput screen (HTS) of the Molecular Libraries Probe Centers Network (MLPCN) library, which contains over 300,000 compounds.[1] The initial screen sought to identify inhibitors of the KCNQ2 channel using a thallium influx assay.[1][2] Promising hits from this screen underwent further evaluation, including counter-screening and confirmation using automated patch-clamp electrophysiology, which ultimately led to the identification of this compound as a lead compound.[1]

Structure-activity relationship (SAR) studies on the initial leads yielded this compound, the (S)-enantiomer of its series, which proved to be the most potent KCNQ2 inhibitor identified from the campaign.[1] These studies also uncovered a remarkable "molecular switch" characteristic, where minor structural modifications to the this compound scaffold could convert the molecule from a channel inhibitor (antagonist) to an activator (agonist), highlighting a critical interaction site for controlling KCNQ2 channel gating.[1][2]

Physicochemical and Pharmacokinetic Properties

This compound is a brain-penetrant small molecule with properties suitable for use as an in vivo tool in animal models.[3][4] Its key properties are summarized below.

| Property | Value | Reference |

| Chemical Name | (S)-2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)butanamide | [3] |

| Molecular Formula | C₂₀H₂₄N₂O | [5] |

| Molecular Weight | 308.43 g/mol | [5] |

| Solubility (PBS) | 14 µM | [2] |

| Solubility (DMSO) | up to 100 mM | [5] |

| Stability in PBS (48h) | 66% of initial concentration remains | [2] |

| Brain Penetrance (Rat) | Brain:Plasma Ratio = 1.9 (at 1 hr post-IP) | [4] |

| Absolute Brain Levels | 672 nM (10 mg/kg IP, single dose) | [4] |

In Vitro Pharmacological Profile

This compound is a potent inhibitor of KCNQ2-containing channels and displays significant selectivity over KCNQ1, the cardiac-associated Kv7 channel.[2][5] Its inhibitory activity has been characterized across various Kv7 channel subtypes using electrophysiological assays.

| Target Channel | IC₅₀ Value (µM) | Comments | Reference |

| KCNQ2 (Kv7.2) | 0.069 - 0.070 | Homomeric channels | [2][5] |

| KCNQ2/Q3 | 0.12 | Heteromeric channels, neuronal M-current model | [2][4] |

| KCNQ4 (Kv7.4) | 0.20 | [2][4] | |

| Kv7.2/Kv7.3 | 1.42 | Measured in HEK cells via automated patch clamp | [6] |

| Kv7.3 | 1.32 - 2.71 | [6] | |

| Kv7.5 | 6.70 | [6] | |

| KCNQ1 (Kv7.1) | 2.90 - 2.92 | >40-fold selectivity vs. KCNQ2 | [2][5] |

| KCNQ1/E1 | 8.12 | >100-fold selectivity vs. KCNQ2 | [2] |

| (R)-enantiomer | 0.944 | (S)-enantiomer (this compound) is >13-fold more potent | [5] |

| Racemic mixture | 0.160 | [5] |

Mechanism of Action

This compound functions as a pore-targeted inhibitor of Kv7.2 and Kv7.3 channels.[6] Docking and electrophysiology studies have identified a critical tryptophan residue (W236 in Kv7.2 and W265 in Kv7.3) within the channel pore as essential for this compound's inhibitory activity.[6][7] Mutation of this residue to phenylalanine (e.g., Kv7.2[W236F]) significantly reduces the sensitivity to this compound.[6][7]

This binding site is notable as it overlaps with the binding site for certain pore-targeted Kv7 channel activators, such as retigabine and ML213.[6] This overlap results in a competitive interaction; the presence of a pore-targeted activator weakens the inhibitory effect of this compound.[6][8] Conversely, activators that target a different region of the channel, the voltage-sensing domain (VSD), such as ICA-069673, do not compete with this compound and cannot prevent its inhibitory action.[6][8] This distinct mechanism classifies this compound as a specific pore-binding inhibitor.

Detailed Experimental Protocols

High-Throughput Screening (Thallium Influx Assay)

This assay was used for the primary screening of the MLPCN library to identify KCNQ2 inhibitors.[1]

-

Principle: Thallium ions (Tl⁺) act as a surrogate for potassium ions (K⁺) and can permeate open KCNQ2 channels. The influx of Tl⁺ is detected by a Tl⁺-sensitive fluorescent dye, FluxOR™, leading to an increase in fluorescence. Inhibitors block the channel, prevent Tl⁺ influx, and thus reduce the fluorescent signal.

-

Cell Line: A HEK-293 cell line stably expressing human KCNQ2 was used.

-

Protocol Outline:

-

Cell Plating: KCNQ2-HEK-293 cells were plated in 384-well plates.

-

Dye Loading: Cells were loaded with the FluxOR™ dye.

-

Compound Addition: Library compounds (including this compound precursors) were added to the wells.

-

Stimulation & Detection: A stimulus solution containing Tl⁺ was added to the wells to induce ion flux through open channels. Fluorescence was measured immediately using a plate reader. A decrease in fluorescence relative to control wells indicated inhibitory activity.

-

Automated Patch-Clamp Electrophysiology

This method was used for secondary screening, hit confirmation, and selectivity profiling against different Kv7 channel subtypes.[2][6]

-

Principle: Automated planar patch-clamp systems (e.g., Qube 384, IonWorks) measure ionic currents directly from whole cells in a high-throughput format.

-

Cell Lines: HEK-293 cells stably expressing the Kv7 channel subtype of interest (e.g., KCNQ2, KCNQ1, KCNQ2/Q3).

-

Protocol Outline:

-

Cell Preparation: Cells were harvested and prepared as a single-cell suspension.

-

Cell Sealing: The automated system captures individual cells on a planar substrate and forms a high-resistance (giga-ohm) seal.

-

Whole-Cell Configuration: The cell membrane is ruptured to achieve whole-cell configuration, allowing electrical access to the cell's interior.

-

Voltage Protocol: A specific voltage protocol was applied to elicit channel opening and generate ionic currents. For Kv7 channels, this typically involves a holding potential (e.g., -80 mV) followed by depolarizing steps (e.g., to +20 mV).[6]

-

Compound Application: this compound and other compounds were perfused at various concentrations to determine the concentration-response relationship and calculate IC₅₀ values.[6]

-

In Vivo Neuronal Activity Assay (Zebrafish Model)

This in vivo model was used to confirm the functional consequences of Kv7 channel inhibition by this compound on neuronal excitability.[6][7]

-

Principle: Transgenic zebrafish larvae expressing a genetically encoded calcium indicator, CaMPARI, were used. CaMPARI undergoes a permanent green-to-red photoconversion in the presence of high intracellular calcium (a proxy for neuronal activity) and UV light. Increased red fluorescence indicates higher neuronal activity.

-

Animal Model: Transgenic zebrafish larvae (e.g., 5-7 days post-fertilization).

-

Protocol Outline:

-

Drug Incubation: Larvae were incubated in a solution containing this compound, an activator (ML213 or ICA-069673), or a combination of drugs.

-

Photoconversion: While under the influence of the drugs, the larvae were exposed to UV light to trigger the photoconversion of CaMPARI in active neurons.

-

Imaging: After photoconversion, the brains of the larvae were imaged to measure the ratio of red-to-green fluorescence.

-

Analysis: An increase in the red:green ratio in this compound-treated larvae compared to controls demonstrated an increase in neuronal excitability due to Kv7 channel inhibition. The ability of activators to suppress this effect was also quantified.[6]

-

References

- 1. Discovery of a Series of 2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)acetamides as Novel Molecular Switches that Modulate Modes of Kv7.2 (KCNQ2) Channel Pharmacology: Identification of (S)-2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)butanamide (this compound) as a Potent, Brain Penetrant Kv7.2 Channel Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of a novel, small molecule inhibitor of KCNQ2 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. axonmedchem.com [axonmedchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. rndsystems.com [rndsystems.com]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Site and Mechanism of this compound Inhibition of Kv7 Voltage-Gated Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to ML252: A Potent and Selective Kv7.2 Potassium Channel Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of ML252, a potent and selective inhibitor of the Kv7.2 (KCNQ2) voltage-gated potassium channel. The information is curated for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.

Core Chemical and Physical Properties

This compound, with the IUPAC name (S)-2-Phenyl-N-(2-(pyrrolidin-1-yl)phenyl)butanamide, is a small molecule that has garnered significant interest for its specific inhibitory action on Kv7.2 channels, which are crucial regulators of neuronal excitability.[1][2][3] The key chemical and physical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (S)-2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)butanamide[3] |

| CAS Number | 1392494-64-2[1] |

| Molecular Formula | C₂₀H₂₄N₂O[1][3] |

| Molecular Weight | 308.43 g/mol [1][3] |

| SMILES | O=C(NC1=C(C=CC=C1)N2CCCC2)--INVALID-LINK--CC[3] |

| InChI Key | FROGGFONBYACJB-UHFFFAOYSA-N[2] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Solid powder[3] |

| Purity | ≥98%[1][2] |

| Solubility | Soluble to 100 mM in DMSO and ethanol.[1][2] Solubility in PBS was determined to be 14 μM.[4] |

| Storage | Store at -20°C[1][2] |

| Stability | In a PBS solution at 23°C, 66% of the initial concentration of this compound remained after 48 hours.[4] |

Biological Activity and Mechanism of Action

This compound is a potent and selective inhibitor of Kv7.2 voltage-gated potassium channels, with a reported IC₅₀ of 70 nM.[1][2] It exhibits greater than 40-fold selectivity for Kv7.2 over Kv7.1 channels (IC₅₀ = 2.9 μM).[1][2] The (S)-enantiomer is more potent than the (R)-enantiomer or the racemic mixture.[1][2] this compound is also noted to be brain penetrant, making it a valuable tool for in vivo studies.[1][2][5]

The mechanism of action of this compound involves the direct inhibition of the Kv7.2 channel pore.[6][7] It interacts with a specific tryptophan residue (W236) located in the pore region of the channel.[6][8] This binding site is critical for channel function and is also a target for some channel activators. The interaction of this compound with this residue leads to the blockage of potassium ion flow, thereby increasing neuronal excitability.[6][7]

Table 3: In Vitro Biological Activity of this compound

| Target | Activity (IC₅₀) |

| Kv7.2 (KCNQ2) | 69 nM[9] |

| Kv7.1 (KCNQ1) | 2.9 µM[9] |

| Kv7.2/Kv7.3 | 0.12 µM[9] |

| Kv7.4 | 0.20 µM[9] |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism of this compound's inhibitory action on the Kv7.2 potassium channel.

Caption: Mechanism of this compound action on the Kv7.2 channel.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves the coupling of (S)-(-)-2-phenylbutyric acid and 2-(1-pyrrolidinyl)aniline.

Materials:

-

(S)-(-)-2-phenylbutyric acid

-

2-(1-pyrrolidinyl)aniline

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Ethyldiisopropylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water

Procedure:

-

To a stirred solution of (S)-(-)-2-phenylbutyric acid (50 mg, 0.30 mmol) and HATU (116 mg, 0.304 mmol) in DMF (1.5 mL), add ethyldiisopropylamine (79 μL, 0.46 mmol).

-

Add 2-(1-pyrrolidinyl)aniline (49 mg, 0.30 mmol) to the mixture.

-

Stir the reaction mixture at room temperature overnight.

-

Dilute the reaction with water (1.5 mL).

-

Extract the product with EtOAc (2 x 2 mL).

-

The organic layers are combined, dried, and concentrated to yield this compound.

The following diagram outlines the experimental workflow for the synthesis of this compound.

Caption: Workflow for the chemical synthesis of this compound.

Electrophysiological Recording

The inhibitory effect of this compound on Kv7.2 channels is typically assessed using electrophysiological techniques such as patch-clamp recording.

General Protocol Outline:

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells or Xenopus oocytes are commonly used for expressing Kv7.2 channels. Cells are transiently or stably transfected with the cDNA encoding the KCNQ2 subunit.

-

Electrophysiology Setup: Whole-cell patch-clamp or two-electrode voltage-clamp recordings are performed.

-

Recording Solutions: The extracellular solution typically contains (in mM): NaCl, KCl, CaCl₂, MgCl₂, HEPES, and glucose, with the pH adjusted to 7.4. The intracellular (pipette) solution contains (in mM): KCl, MgCl₂, EGTA, HEPES, and ATP, with the pH adjusted to 7.2.

-

Voltage Protocol: To elicit Kv7.2 currents, cells are held at a negative membrane potential (e.g., -80 mV) and then depolarized to various positive potentials (e.g., -60 mV to +40 mV).

-

Drug Application: this compound is dissolved in an appropriate solvent (e.g., DMSO) and then diluted to the desired concentration in the extracellular solution. The drug is applied to the cells via a perfusion system.

-

Data Analysis: The inhibitory effect of this compound is quantified by measuring the reduction in the peak current amplitude at a specific voltage in the presence of the compound compared to the control (vehicle) condition. The IC₅₀ is determined by fitting the concentration-response data to a Hill equation.

References

- 1. mdpi.com [mdpi.com]

- 2. academic.oup.com [academic.oup.com]

- 3. iris.unipa.it [iris.unipa.it]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Identification of a novel, small molecule inhibitor of KCNQ2 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 8. researchgate.net [researchgate.net]

- 9. Site and Mechanism of this compound Inhibition of Kv7 Voltage-Gated Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

ML252 as a Pharmacological Tool for Epilepsy Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide. A key area of research in the development of anti-seizure medications revolves around the modulation of ion channels that control neuronal excitability. The voltage-gated potassium channels of the Kv7 family, particularly Kv7.2 (encoded by the KCNQ2 gene), are critical regulators of neuronal firing and represent a promising target for therapeutic intervention. This technical guide provides a comprehensive overview of ML252, a potent and selective inhibitor of Kv7.2 channels. While Kv7 channel openers are pursued as anti-epileptic drugs, selective inhibitors like this compound serve as invaluable pharmacological tools to probe the fundamental roles of these channels in neuronal hyperexcitability and to validate the mechanisms of potential anti-seizure medications. This document details the mechanism of action of this compound, presents its pharmacological data in a structured format, outlines key experimental protocols for its use, and visualizes relevant signaling pathways and experimental workflows.

Introduction to this compound and its Target: The Kv7.2 Channel

This compound is a small molecule identified through high-throughput screening as a potent inhibitor of the KCNQ2 (Kv7.2) voltage-gated potassium channel.[1] In the central nervous system, Kv7.2 subunits co-assemble, often with Kv7.3 subunits, to form heteromeric channels that generate the M-current.[2] This current plays a crucial role in stabilizing the neuronal membrane potential and dampening repetitive firing. Consequently, inhibition of Kv7.2 channels by compounds like this compound leads to increased neuronal excitability.[3][4][5]

Mutations in the KCNQ2 gene that result in a loss of channel function are associated with early-onset epileptic encephalopathies, highlighting the critical role of these channels in preventing neuronal hyperexcitability.[2] Therefore, a selective inhibitor like this compound is an essential tool for researchers to:

-

Investigate the physiological and pathophysiological roles of Kv7.2 channels in neuronal networks.

-

Create cellular and in vivo models of neuronal hyperexcitability to study the mechanisms of seizure generation.

-

Validate the mechanism of action of potential Kv7 channel opening anti-seizure medications through competitive binding and functional assays.

This compound is brain penetrant, making it suitable for in vivo studies.[3][4][6] It is the (S)-enantiomer and is more potent than the (R)-enantiomer or the racemic mixture.[3][4][6]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, facilitating comparison of its potency and selectivity across different Kv7 channel subtypes.

Table 1: Inhibitory Potency of this compound on KCNQ (Kv7) Channels

| Channel Subtype | IC50 (μM) | Source |

| KCNQ2 (Kv7.2) | 0.069 | [1][7] |

| KCNQ1 (Kv7.1) | 2.92 | [1][7] |

| KCNQ2/KCNQ3 | 0.12 | [1][7] |

| KCNQ4 | 0.20 | [7] |

Table 2: Potency of this compound Enantiomers and Racemate on KCNQ2 (Kv7.2)

| Compound | IC50 (nM) | Source |

| (S)-enantiomer (this compound) | 70 | [3][4][6] |

| (R)-enantiomer | 944 | [3][4][6] |

| Racemic mixture | 160 | [3][4][6] |

Table 3: Comparative Potency of this compound and other KCNQ Channel Blockers

| Compound | KCNQ2 IC50 (μM) | KCNQ1 IC50 (μM) | Selectivity (KCNQ1/KCNQ2) | Source |

| This compound | 0.069 | 2.9 | ~42-fold | [1] |

| XE991 | 0.82 | 1.1 | ~1.3-fold | [1] |

| Linopiridine | 2.4 | 4.8 | ~2-fold | [1] |

Mechanism of Action and Signaling Pathways

This compound acts as a pore-targeted inhibitor of Kv7.2 channels. Its binding site is located within the channel pore and involves a critical tryptophan residue (Trp236 in Kv7.2 and Trp265 in Kv7.3).[5][8] This is the same residue required for the action of certain Kv7 channel activators like retigabine and ML213.[5][8] This shared binding site leads to competitive interactions between this compound and these pore-targeted activators.[5][8] In contrast, activators that target the voltage-sensing domain (VSD) of the channel, such as ICA-069673, are non-competitive with this compound.[5][8]

By inhibiting the M-current, this compound reduces the outward potassium flow, leading to membrane depolarization and an increase in neuronal excitability. This can lower the threshold for action potential firing and promote repetitive discharges, cellular events that underlie seizure activity.

Caption: Mechanism of this compound action on Kv7.2/Kv7.3 channels.

Experimental Protocols

This section details key experimental methodologies for utilizing this compound as a pharmacological tool.

In Vitro Electrophysiology: Automated Planar Patch Clamp

This high-throughput technique is ideal for characterizing the potency and mechanism of this compound on Kv7.2 channels expressed in a stable cell line (e.g., CHO or HEK cells).

Objective: To determine the IC50 of this compound and its competitive relationship with Kv7 channel activators.

Methodology:

-

Cell Culture: Maintain a stable cell line expressing the human Kv7.2/Kv7.3 channel subunits.

-

Cell Preparation: Harvest and prepare the cells according to the automated patch clamp system's protocol (e.g., IonWorks Barracuda or Patchliner).

-

Solutions:

-

Internal Solution (in mM): 140 KCl, 1 MgCl2, 1 EGTA, 10 HEPES, adjusted to pH 7.2 with KOH.

-

External Solution (in mM): 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.

-

Compound Preparation: Prepare stock solutions of this compound, a pore-targeted activator (e.g., ML213), and a VSD-targeted activator (e.g., ICA-069673) in DMSO. Serially dilute to the desired final concentrations in the external solution.

-

-

Voltage Protocol:

-

Hold the cells at a membrane potential of -80 mV.

-

Apply a depolarizing step to +20 mV for 1-2 seconds to elicit a robust M-current.

-

Return the potential to -80 mV.

-

-

Experimental Procedure:

-

Establish a stable baseline current recording.

-

Apply increasing concentrations of this compound to determine its IC50.

-

For competition assays, first apply a fixed concentration of this compound (near its IC50) followed by increasing concentrations of the activator (ML213 or ICA-069673) in the continued presence of this compound.

-

-

Data Analysis:

-

Measure the peak current amplitude at the +20 mV step.

-

Normalize the current inhibition to the baseline current.

-

Fit the concentration-response data to a Hill equation to determine the IC50.

-

For competition experiments, analyze the shift in the activator's potency in the presence of this compound.

-

References

- 1. Zebrafish model for epilepsy [bio-protocol.org]

- 2. defeatingepilepsy.org [defeatingepilepsy.org]

- 3. Site and Mechanism of this compound Inhibition of Kv7 Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Site and Mechanism of this compound Inhibition of Kv7 Voltage-Gated Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. criver.com [criver.com]

- 7. In vivo experimental models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijrabms.umsu.ac.ir [ijrabms.umsu.ac.ir]

ML252: A Potent and Selective KCNQ2 Potassium Channel Inhibitor with Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

ML252 is a potent and selective small molecule inhibitor of the voltage-gated potassium channel KCNQ2 (Kv7.2).[1][2] Initially identified through a high-throughput screening campaign, this compound has emerged as a valuable pharmacological tool for investigating the physiological roles of KCNQ2 channels and presents a potential scaffold for the development of novel therapeutics targeting neuronal hyperexcitability. This document provides a comprehensive overview of the core data, experimental protocols, and known signaling pathways associated with this compound, intended to serve as a technical guide for researchers in the field.

Mechanism of Action and Therapeutic Rationale

This compound exerts its inhibitory effect on KCNQ2 channels, which are critical regulators of neuronal excitability.[3] These channels are primary contributors to the M-current, a subthreshold potassium current that stabilizes the membrane potential and suppresses repetitive firing. By inhibiting KCNQ2, this compound increases neuronal excitability.[4] This mechanism of action suggests potential therapeutic applications in conditions where enhanced neuronal activity may be beneficial. Studies have suggested that nonselective KCNQ channel inhibitors could play a role in regulating acetylcholine release, hinting at a possible treatment paradigm for conditions like Alzheimer's disease.[1]

Quantitative Data Summary

The inhibitory activity and selectivity of this compound have been characterized across various KCNQ channel subtypes using automated patch-clamp electrophysiology. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

| Channel Target | IC50 (µM) | Assay System | Reference |

| KCNQ2 (Kv7.2) | 0.069 | IonWorks Electrophysiology | [1][4] |

| KCNQ2/Q3 | 0.12 | IonWorks Electrophysiology | [1] |

| KCNQ4 | 0.20 | IonWorks Electrophysiology | [1] |

| KCNQ1 | 2.92 | IonWorks Electrophysiology | [1] |

| KCNQ1/E1 | 8.12 | IonWorks Electrophysiology | [1] |

| KCNQ3 | 1.32 | Oocyte Electrophysiology | [5] |

| KCNQ2 (in presence of ML213) | >10 | Oocyte Electrophysiology | [5] |

| KCNQ2[W236F] | >30 | Oocyte Electrophysiology | [5] |

Experimental Protocols

High-Throughput Screening: Thallium Influx Assay

The initial discovery of the chemical scaffold leading to this compound was accomplished through a high-throughput screen utilizing a thallium influx assay. This assay provides an indirect measure of potassium channel activity.

-

Principle: KCNQ2 channels are permeable to thallium ions (Tl+). A Tl+-sensitive fluorescent dye is loaded into cells expressing the channel. Upon channel opening, Tl+ enters the cell and binds to the dye, causing an increase in fluorescence. Inhibitors of the channel will prevent this influx and thus reduce the fluorescence signal.

-

Cell Line: A Chinese Hamster Ovary (CHO) cell line stably expressing the human KCNQ2 channel was likely used, as is standard for such screens.

-

General Protocol:

-

Cells are seeded in 384-well microplates and incubated.

-

The cell culture medium is replaced with a loading buffer containing a Tl+-sensitive fluorescent dye.

-

Cells are incubated to allow for dye loading.

-

Test compounds, including this compound, are added to the wells.

-

A stimulus buffer containing Tl+ is added to initiate ion influx through the KCNQ2 channels.

-

The fluorescence intensity in each well is measured using a fluorescence plate reader. A decrease in fluorescence in the presence of a compound indicates inhibitory activity.

-

Electrophysiological Characterization: Automated Patch Clamp

The potency and selectivity of this compound were confirmed using automated patch-clamp electrophysiology, a higher-throughput method for directly measuring ion channel currents.

-

Platform: IonWorks Quattro or a similar automated electrophysiology system.[6]

-

Cell Line: CHO cells stably expressing the specific KCNQ channel subtype of interest (e.g., KCNQ1, KCNQ2, KCNQ2/Q3, KCNQ4).

-

General Protocol:

-

Cells are cultured and prepared for the assay.

-

A cell suspension is introduced into the automated patch-clamp system.

-

Individual cells are captured over a micropore, and a gigaohm seal is formed.

-

The cell membrane is ruptured to achieve the whole-cell patch-clamp configuration.

-

A specific voltage protocol is applied to the cell to elicit KCNQ channel currents. For KCNQ2, a depolarizing step from a holding potential of -80 mV to +20 mV can be used.[5]

-

The baseline current is recorded.

-

This compound at various concentrations is perfused onto the cell.

-

The voltage protocol is reapplied, and the current is recorded in the presence of the compound.

-

The inhibition of the current is calculated, and concentration-response curves are generated to determine the IC50 value.[6]

-

In Vivo Neuronal Activity Assay: Zebrafish Model

The effect of this compound on neuronal activity in a living organism was assessed using a transgenic zebrafish model.

-

Animal Model: Transgenic zebrafish larvae expressing a genetically encoded calcium indicator (e.g., GCaMP) in neurons.

-

Principle: Neuronal activity leads to an influx of calcium ions, which causes the GCaMP protein to fluoresce. This fluorescence can be monitored using microscopy to provide an optical readout of neuronal firing.

-

General Protocol:

-

Zebrafish larvae are immobilized in agarose.

-

Baseline neuronal activity is recorded using a fluorescence microscope (e.g., a two-photon microscope).

-

This compound is added to the water surrounding the larvae.

-

Neuronal activity is recorded again in the presence of this compound. An increase in the frequency and intensity of fluorescent transients indicates an increase in neuronal excitability.

-

To confirm the mechanism of action, a KCNQ channel activator can be co-administered to observe if it reverses the effects of this compound.

-

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanism of action of this compound and its interactions with other KCNQ channel modulators.

Caption: Mechanism of this compound-induced increase in neuronal excitability.

Caption: A typical experimental workflow for the discovery and validation of this compound.

Caption: Logical relationships between this compound and other KCNQ2 channel modulators.

Future Directions and Conclusion

This compound stands out as a potent and selective inhibitor of KCNQ2 channels, offering a valuable tool for neuropharmacological research. Its well-characterized mechanism of action and selectivity profile make it a strong candidate for further preclinical investigation. Future studies should focus on its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in animal models of neurological disorders where neuronal hyperexcitability is a key pathological feature. The unique structure-activity relationship, where small modifications can switch the compound from an inhibitor to an activator, provides a rich area for further chemical exploration and drug design.[7] This in-depth guide provides a foundational resource for scientists and researchers aiming to leverage the potential of this compound in their drug discovery and development endeavors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. AID 493039 - Mode of action assay-Dose response assay for KCNQ2 activators in the KCNQ2/KCNQ3 co-expressing cells on automated patch clamp - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. liu.diva-portal.org [liu.diva-portal.org]

- 4. Identification of a novel, small molecule inhibitor of KCNQ2 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Site and Mechanism of this compound Inhibition of Kv7 Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Figure 3, [A) KCNQ2 currents from a...]. - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Discovery of a Series of 2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)acetamides as Novel Molecular Switches that Modulate Modes of Kv7.2 (KCNQ2) Channel Pharmacology: Identification of (S)-2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)butanamide (this compound) as a Potent, Brain Penetrant Kv7.2 Channel Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

understanding the binding site of ML252 on Kv7.2

An In-Depth Technical Guide to the Binding Site of ML252 on the Kv7.2 Potassium Channel

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding site and mechanism of action of this compound, a potent inhibitor of the Kv7.2 voltage-gated potassium channel. Understanding the molecular interactions of this compound is crucial for the development of novel therapeutics targeting neuronal excitability disorders.

Executive Summary

This compound is a pore-targeted inhibitor of Kv7.2 and Kv7.3 channels, which are critical regulators of neuronal excitability.[1][2][3] The inhibitory action of this compound is primarily mediated through its interaction with a key tryptophan residue, W236, located in the channel's pore domain.[1][2][3][4] This binding site is notably shared with a class of channel activators, including retigabine and ML213, leading to competitive interactions.[1][2][3][4][5] In contrast, this compound's inhibitory effect is not affected by activators that target the voltage-sensing domain (VSD), such as ICA-069673.[1][2][3][4] The elucidation of the this compound binding site provides a valuable framework for the structure-based design of new modulators of Kv7 channels.

Quantitative Data: this compound Inhibition of Kv7 Channels

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound for various Kv7 channel subtypes, as determined by electrophysiological recordings in Xenopus oocytes.

| Channel Subtype | IC50 (μM) | Reference |

| Kv7.2 | 0.88 | [2][4] |

| Kv7.3 | 1.32 | [2][4] |

| Kv7.3 [A315T]* | 2.71 | [2][4] |

| Kv7.2/Kv7.3 | 4.05 | [2][4] |

| Kv7.5 | 6.70 | [2][4] |

*The A315T mutation in Kv7.3 was used to generate larger currents for more reliable measurements.

The this compound Binding Site: A Pore-Focused Interaction

The binding site of this compound is located within the pore domain of the Kv7.2 channel. Site-directed mutagenesis studies have identified a single amino acid residue as the critical determinant of this compound sensitivity.

The Key Role of Tryptophan 236 (W236)

Mutational analysis has unequivocally demonstrated that Tryptophan 236 (W236) in the S5 transmembrane segment of Kv7.2 is essential for the inhibitory action of this compound.[1][2][3][4] Substitution of this tryptophan with phenylalanine (W236F) results in a dramatic attenuation of this compound sensitivity.[1][2][3][4] This tryptophan residue is also a known binding site for pore-targeted Kv7 channel activators like retigabine and ML213.[1][2][3][6]

Competitive Interaction with Pore-Targeted Activators

The overlapping binding sites of this compound and pore-targeted activators lead to competitive interactions. The presence of the activator ML213 weakens the inhibitory effect of this compound on Kv7.2 channels.[1][2][3][4] This competition suggests that both molecules cannot simultaneously occupy their binding site, which revolves around the crucial W236 residue.

Lack of Interaction with VSD-Targeted Activators

In contrast to pore-targeted activators, compounds that modulate Kv7.2 channel activity by binding to the voltage-sensing domain (VSD) do not compete with this compound.[1][2][3][4] For instance, the VSD-targeted activator ICA-069673 does not prevent the inhibition of Kv7.2 by this compound.[1][2][3][4] This provides strong evidence for distinct and non-overlapping binding sites for these two classes of modulators.

Experimental Protocols

The identification and characterization of the this compound binding site on Kv7.2 were achieved through a combination of electrophysiology, site-directed mutagenesis, and computational modeling.

Electrophysiology

-

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes:

-

cRNA of the desired Kv7 channel constructs (wild-type or mutant) was injected into Xenopus laevis oocytes.

-

After 2-4 days of incubation, oocytes were placed in a recording chamber and perfused with a standard external solution.

-

Membrane currents were recorded using the two-electrode voltage clamp technique.

-

A holding potential of -80 mV was typically used, and currents were elicited by depolarizing voltage steps.

-

This compound and other compounds were applied via perfusion to determine their effects on channel activity.

-

-

Automated Planar Patch Clamp Electrophysiology:

-

This high-throughput technique was used to assess the competitive interactions between this compound and various Kv7 activators.[1][2][3][4]

-

HEK293 cells stably expressing the Kv7.2 channel were used.

-

Whole-cell patch-clamp recordings were performed on a planar patch clamp system.

-

Rapid application and washout of compounds allowed for the detailed characterization of competitive effects.

-

Site-Directed Mutagenesis

-

The QuikChange site-directed mutagenesis kit was used to introduce specific point mutations into the Kv7.2 cDNA.

-

The W236F mutation was created by substituting the codon for tryptophan with that for phenylalanine.

-

The successful introduction of the mutation was confirmed by DNA sequencing.

-

The mutant cRNA was then used for expression in Xenopus oocytes or HEK293 cells for functional characterization via electrophysiology.

Molecular Docking

-

Software: AutoDock Vina 4.2.6 was utilized for molecular docking simulations.[4]

-

Templates: Cryo-electron microscopy (cryo-EM) structures of the human Kv7.2 channel (PDB IDs: 7CR7 and 7CR4) served as the structural templates for the receptor.[4]

-

Ligand Preparation: A 3D model of this compound was constructed using Maestro (Schrödinger Inc.).[4]

-

Docking Procedure: A grid box was defined to encompass the ion-conducting pore and the pore-forming domain of a single subunit, including its interfaces with neighboring subunits and the VSD.[4] Docking simulations were then performed to predict the binding pose of this compound within this defined region.

Visualizations

The following diagrams illustrate the key concepts and experimental workflows described in this guide.

Caption: Interaction of this compound and other modulators with the Kv7.2 channel.

Caption: Workflow for identifying the this compound binding site on Kv7.2.

Caption: Simplified signaling pathway of Kv7.2 and its inhibition by this compound.

Conclusion

The identification of the this compound binding site on Kv7.2, centered on the W236 residue within the channel pore, represents a significant advancement in the pharmacology of Kv7 channels. This knowledge not only clarifies the mechanism of action of this potent inhibitor but also provides a structural basis for the development of new, more selective modulators of Kv7.2 and related channels. The competitive nature of the interaction with pore-targeted activators highlights a key pharmacological hub that can be exploited for the design of drugs with fine-tuned effects on neuronal excitability. Future research can leverage this information for the rational design of novel therapeutics for epilepsy and other neurological disorders.

References

- 1. Site and Mechanism of this compound Inhibition of Kv7 Voltage-Gated Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Site and Mechanism of this compound Inhibition of Kv7 Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chemical regulation of Kv7 channels: Diverse scaffolds, sites, and mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

The M-Current Modulator ML252: A Technical Guide for Investigating Neuronal Channelopathies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ML252, a potent small-molecule modulator of the KCNQ family of voltage-gated potassium channels. While the initial interest may lie in its broad applicability, this document clarifies the specific utility of this compound, focusing on its role as a selective inhibitor of KCNQ2 and KCNQ2/KCNQ3 channels and its application in the investigation of related channelopathies, such as benign familial neonatal seizures and epileptic encephalopathies.

This guide also introduces ML277, a selective KCNQ1 activator, to provide a comparative pharmacological tool for researchers specifically interested in cardiac channelopathies like Long QT syndrome. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to facilitate the practical application of these compounds in a research setting.

This compound: A Selective Inhibitor of KCNQ2/3 Channels

This compound is a small molecule that has been identified as a potent and selective inhibitor of KCNQ2 (Kv7.2) and heteromeric KCNQ2/KCNQ3 (Kv7.2/7.3) channels.[1][2] These channels are the primary molecular components of the M-current, a subthreshold potassium current that plays a crucial role in regulating neuronal excitability.[3]

Mechanism of Action

This compound acts as a pore blocker, interacting with a key tryptophan residue (W236 in KCNQ2) located in the S5 segment of the channel's pore domain.[4] This tryptophan is conserved among KCNQ2-5 channels and is a critical binding site for several KCNQ channel openers. The interaction of this compound with this residue stabilizes the closed state of the channel, thereby inhibiting the flow of potassium ions.

Selectivity Profile

This compound exhibits significant selectivity for KCNQ2 and KCNQ2/3 channels over other members of the KCNQ family, particularly KCNQ1. This selectivity is crucial for its use as a specific pharmacological tool to probe the function of neuronal M-currents with minimal confounding effects on cardiac potassium currents mediated by KCNQ1.

| Channel | IC50 | Reference |

| KCNQ2 | 69 nM | [1] |

| KCNQ1 | 2.92 µM | [1][2] |

| KCNQ2/Q3 | 0.12 µM | [1][2] |

| KCNQ4 | 0.20 µM | [1][2] |

| KCNQ1/E1 | 8.12 µM | [1] |

Table 1: Inhibitory Potency (IC50) of this compound on various KCNQ channels. The data highlights the greater than 40-fold selectivity for KCNQ2 over KCNQ1.[1]

Application in KCNQ2-Related Channelopathies

Mutations in the KCNQ2 gene are associated with a spectrum of neonatal-onset epileptic disorders, ranging from the milder, self-limiting benign familial neonatal seizures (BFNS) to severe developmental and epileptic encephalopathies (DEEs).[5][6] These disorders are often caused by a loss-of-function of the KCNQ2 channel, leading to neuronal hyperexcitability.

As a selective inhibitor, this compound serves as a valuable research tool to:

-

Mimic loss-of-function mutations: By acutely inhibiting KCNQ2/3 channels, this compound can be used in cellular and animal models to replicate the electrophysiological phenotype of KCNQ2 encephalopathies.

-

Validate screening assays: this compound can be used as a positive control for inhibition in high-throughput screening campaigns aimed at identifying novel KCNQ2/3 activators.

-

Probe the role of M-currents: Its selectivity allows for the specific investigation of the physiological and pathophysiological roles of M-currents in neuronal networks.

Recent therapeutic strategies for KCNQ2 encephalopathy have focused on augmenting channel activity.[7] Interestingly, some studies have proposed sodium channel blockers as a potential treatment, highlighting the complex interplay of ion channels in neuronal excitability.[8]

Experimental Protocols for Characterizing KCNQ Channel Modulators

The following are generalized protocols for standard electrophysiological techniques used to characterize the effects of compounds like this compound and ML277 on KCNQ channels.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is well-suited for studying the biophysical and pharmacological properties of ion channels expressed in a heterologous system.

Methodology:

-

Oocyte Preparation: Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.

-

cRNA Injection: Inject oocytes with cRNA encoding the desired KCNQ channel subunits (e.g., KCNQ2, KCNQ1, or co-injection for heteromers). Incubate for 2-5 days to allow for channel expression.

-

Recording Setup: Place an oocyte in a recording chamber continuously perfused with a standard recording solution (e.g., ND96).

-

Electrode Impalement: Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.[9][10]

-

Voltage-Clamp Protocol:

-

Hold the membrane potential at a hyperpolarized level (e.g., -80 mV).

-

Apply depolarizing voltage steps to activate the channels (e.g., from -80 mV to +60 mV in 10 mV increments).

-

Record the resulting potassium currents.

-

-

Compound Application: Prepare stock solutions of this compound or ML277 in DMSO and dilute to the final desired concentration in the recording solution. Perfuse the oocyte with the compound-containing solution and record currents after a stable effect is reached.

-

Data Analysis: Measure the peak current amplitude at each voltage step to construct current-voltage (I-V) relationships. For inhibitors, calculate the IC50 value by fitting the concentration-response data to a Hill equation. For activators, calculate the EC50 value.

Automated Patch Clamp (APC) in Mammalian Cells

APC platforms allow for high-throughput screening of ion channel modulators in a more physiologically relevant mammalian cell environment.

Methodology:

-

Cell Culture and Transfection: Culture a suitable mammalian cell line (e.g., CHO or HEK293) and transfect with plasmids encoding the desired KCNQ channel subunits. For stable cell lines, this step is omitted.[11]

-

Cell Preparation: Harvest the cells and prepare a single-cell suspension.

-

APC System Setup: Load the cell suspension, intracellular and extracellular solutions, and test compounds onto the APC instrument (e.g., SyncroPatch or IonWorks).

-

Automated Recording: The instrument will automatically perform the following steps for each well of a multi-well plate:

-

Cell trapping and seal formation.

-

Whole-cell configuration establishment.

-

Application of a voltage-clamp protocol similar to that used in TEVC.

-

Compound application and recording of the resulting currents.

-

-

Data Analysis: The instrument's software typically performs automated analysis of current amplitudes, allowing for the rapid generation of concentration-response curves and calculation of IC50 or EC50 values.

KCNQ2/3 Signaling Pathways

The activity of KCNQ2/3 channels is tightly regulated by various signaling pathways within the neuron. A key regulator is the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2), which is essential for channel function. Neurotransmitter signaling through Gq/11-coupled receptors, such as muscarinic M1 receptors, can lead to the hydrolysis of PIP2 by phospholipase C (PLC), resulting in the inhibition of the M-current and increased neuronal excitability.[12][13]

ML277: A Selective Activator for KCNQ1 Investigation

For researchers focused on KCNQ1-related channelopathies, such as Long QT syndrome, ML277 is a more appropriate pharmacological tool. ML277 is a potent and selective activator of KCNQ1 channels.[14][15]

Mechanism of Action and Selectivity

ML277 enhances KCNQ1 currents by specifically modulating the fully activated open (AO) state of the channel, a mechanism distinct from many other channel activators.[16][17] It exhibits over 100-fold selectivity for KCNQ1 over KCNQ2 and KCNQ4, as well as the hERG channel, making it a highly specific tool for studying cardiac repolarization.[15]

| Channel | EC50 | Reference |

| KCNQ1 | 260 nM | [14][15] |

| KCNQ2 | >30 µM (no significant activation) | [15] |

| KCNQ4 | >30 µM (no significant activation) | [15] |

| hERG | >30 µM (no significant block) | [15] |

Table 2: Activator Potency (EC50) of ML277. The data demonstrates the high selectivity of ML277 for KCNQ1.

An important consideration for researchers is that the efficacy of ML277 is significantly reduced when KCNQ1 is co-assembled with its beta-subunit, KCNE1, which is the predominant form of the IKs channel in the heart.[18][19]

Conclusion

This compound is a potent and selective inhibitor of KCNQ2/3 channels and a valuable tool for investigating the pathophysiology of KCNQ2-related neuronal channelopathies. Its well-defined mechanism of action and selectivity profile allow for the specific modulation of the M-current in experimental models. For researchers investigating KCNQ1 and its role in cardiac arrhythmias, the selective activator ML277 offers a more targeted approach. The experimental protocols and data provided in this guide are intended to facilitate the effective use of these compounds in advancing our understanding of ion channel function and disease.

References

- 1. Identification of a novel, small molecule inhibitor of KCNQ2 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cortical KCNQ2/3 channels; insights from knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. epilepsygenetics.blog [epilepsygenetics.blog]

- 6. KCNQ2-Related Disorders - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. cureepilepsy.org [cureepilepsy.org]

- 8. Sodium Channel Blockers Proposed As First-Line Therapies For KCNQ2 Encephalopathy | Texas Children's [texaschildrens.org]

- 9. researchgate.net [researchgate.net]

- 10. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 11. maxcyte.com [maxcyte.com]

- 12. Regulation of neural KCNQ channels: signalling pathways, structural motifs and functional implications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | KCNQs: Ligand- and Voltage-Gated Potassium Channels [frontiersin.org]

- 14. axonmedchem.com [axonmedchem.com]

- 15. Identification of a novel, small molecule activator of KCNQ1 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. ML277 specifically enhances the fully activated open state of KCNQ1 by modulating VSD-pore coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ML277 specifically enhances the fully activated open state of KCNQ1 by modulating VSD-pore coupling | eLife [elifesciences.org]

- 18. Frontiers | Two small-molecule activators share similar effector sites in the KCNQ1 channel pore but have distinct effects on voltage sensor movements [frontiersin.org]

- 19. ML277 regulates KCNQ1 single-channel amplitudes and kinetics, modified by voltage sensor state - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on ML252 in Neuroscience: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary research on ML252, a small molecule that has garnered interest in the field of neuroscience for its specific inhibitory action on potassium channels. This document outlines the current understanding of its mechanism of action, presents key quantitative data from published studies, details experimental protocols, and visualizes the molecular interactions and experimental workflows.

Core Mechanism of Action

This compound has been identified as a potent and selective inhibitor of Kv7.2 and Kv7.3 (KCNQ2/KCNQ3) voltage-gated potassium channels.[1][2][3] These channels are critical regulators of neuronal excitability, and their inhibition by this compound leads to an increase in neuronal activity.[1][2] The primary mechanism of this compound involves direct interaction with the channel's pore domain.

Binding Site and Molecular Interaction

Research has pinpointed the binding site of this compound to a specific tryptophan residue, W236 in the S5 segment of Kv7.2 and the equivalent W265 in Kv7.3.[1][2][4][5] This residue is crucial for the action of certain channel activators, such as retigabine and ML213, suggesting a competitive interaction at this site.[1][2][4] In contrast, activators that target the voltage sensor, like ICA-069673, do not compete with this compound.[1][2][4]

Quantitative Data Summary

The inhibitory potency of this compound on Kv7 channel subtypes has been quantified through various electrophysiological studies. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Channel Subtype | Cell Type | Electrophysiology Method | IC50 (µM) | Reference |

| Kv7.2 | Xenopus oocytes | Two-Electrode Voltage Clamp | 0.88 | [2] |

| Kv7.3* (A315T) | Xenopus oocytes | Two-Electrode Voltage Clamp | 2.71 | [2] |

| KCNQ2 | CHO cells | Not specified | ~1-6 | [5] |

| KCNQ2/Q3 | Not specified | Not specified | Submicromolar | [3] |

Signaling Pathways and Molecular Interactions

The interaction of this compound with Kv7.2/Kv7.3 channels and its competitive relationship with different classes of channel activators can be represented as a signaling pathway.

Caption: Mechanism of this compound action on Kv7.2/Kv7.3 channels.

Experimental Protocols

Detailed methodologies for the key experiments cited in the preliminary studies of this compound are provided below.

Automated Planar Patch Clamp Electrophysiology

This high-throughput method was used to assess the competitive interactions between this compound and Kv7 channel activators.[1][2][4]

-

Cell Line: A cell line stably expressing Kv7.2/Kv7.3 channels was used.

-

Drug Application Paradigm:

-

Initial currents were recorded in a control solution (no drugs).

-

Cells were incubated with this compound at a concentration near its IC50 (approximately 1.5 µM) for 5 minutes, and currents were recorded.

-

A range of concentrations of a Kv7 activator (e.g., ML213 or ICA-069673) was then applied in combination with this compound.

-

-

Voltage Protocol: Cells were held at a potential of -80 mV. Currents were elicited by a pulse to +20 mV, where the channels are maximally activated.

-

Data Analysis: The resulting currents were measured and analyzed to determine the effect of the activators on this compound-mediated inhibition.

In Vivo Zebrafish Larvae Imaging

To validate the in vitro findings, the effect of this compound on neuronal activity was assessed in vivo using transgenic zebrafish larvae.[1][2][4]

-

Animal Model: Transgenic zebrafish larvae expressing the calcium sensor CaMPARI under a pan-neuronal promoter were used. CaMPARI undergoes a photoconversion from green to red fluorescence in the presence of high calcium levels and 405 nm light, providing a readout of neural activity.

-

Drug Application: Larvae were exposed to this compound, ML213, ICA-069673, or combinations of these compounds. DMSO was used as a control.

-

Imaging: Following drug exposure, a photoconversion period with 405 nm light was initiated. The red and green fluorescence emissions in the hindbrain area were imaged.

-

Data Analysis: The ratio of red to green fluorescence was calculated and normalized to the DMSO control group to quantify neuronal activity. Statistical significance was determined using ANOVA followed by a post-hoc test.

Caption: Experimental workflow for in vivo zebrafish imaging.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique was employed to characterize the inhibitory effects of this compound on specific Kv7 channel subtypes.

-

Expression System: Xenopus oocytes were injected with cRNA encoding the desired Kv7 channel subunits (e.g., Kv7.2 or Kv7.3).

-

Recording Solution: Oocytes were bathed in a standard recording solution.

-

Voltage Protocol: Oocytes were held at a membrane potential of -80 mV. Voltage steps were applied in 10 mV increments, typically ranging from -140 mV to +40 mV, to elicit channel currents.

-

Drug Perfusion: this compound at various concentrations was perfused over the oocytes to determine the concentration-response relationship.

-

Data Acquisition and Analysis: Currents were recorded and plotted against the voltage to generate current-voltage (I-V) curves. The IC50 was calculated by fitting the concentration-response data to a logistical function.

Logical Relationships in Experimental Design

The experimental design of the preliminary studies on this compound follows a logical progression from in vitro characterization to in vivo validation.

Caption: Logical flow of this compound experimental studies.

References

- 1. Site and Mechanism of this compound Inhibition of Kv7 Voltage-Gated Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Site and Mechanism of this compound Inhibition of Kv7 Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of a novel, small molecule inhibitor of KCNQ2 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Methodological & Application

ML252: Application Notes and Protocols for Patch Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing ML252, a potent and selective inhibitor of Kv7.2 and Kv7.3 potassium channels, in patch clamp electrophysiology experiments. This document outlines the mechanism of action, provides detailed experimental protocols, summarizes key quantitative data, and includes visual diagrams of the experimental workflow and signaling pathway.

Introduction

This compound is a small molecule inhibitor that selectively targets the pore of Kv7.2 and Kv7.3 (KCNQ2/KCNQ3) voltage-gated potassium channels.[1] These channels are critical regulators of neuronal excitability, and their inhibition by this compound leads to increased neuronal activity.[1][2][3] The mechanism of action involves the interaction of this compound with a conserved tryptophan residue (W236 in Kv7.2 and W265 in Kv7.3) located in the channel pore.[3] This binding site is also a target for some channel activators, leading to competitive interactions.[3] Understanding the electrophysiological effects of this compound is crucial for research into epilepsy, pain, and other neurological disorders where Kv7 channels play a key role.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of this compound on various potassium channels, providing a clear overview of its selectivity.

| Channel | IC50 | Reference |

| Kv7.2 (KCNQ2) | 69 nM / 70 nM | [4][5] |

| Kv7.1 (KCNQ1) | 2.9 µM / 2.92 µM | [4][5] |

| Kv7.2/7.3 (KCNQ2/Q3) | 0.12 µM | [4][5] |

| Kv7.4 (KCNQ4) | 0.20 µM | [4][5] |

| Kv7.3* (A315T) | 2.71 µM | [6] |

| Wild-type Kv7.3 | 1.32 µM | [6] |

Experimental Protocols

This section provides a detailed methodology for investigating the effects of this compound using whole-cell patch clamp electrophysiology on cells expressing Kv7.2/7.3 channels (e.g., HEK293 cells).

Cell Preparation

-

Cell Culture: Maintain HEK293 cells expressing human Kv7.2 and Kv7.3 subunits in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Transfection: For transient expression, co-transfect cells with plasmids encoding Kv7.2 and Kv7.3 using a suitable transfection reagent.

-

Plating: Seed the transfected cells onto glass coverslips in a 35 mm dish 24-48 hours prior to the patch clamp recordings.

Solutions and Reagents

This compound Stock Solution:

-

Prepare a 10 mM stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO).

-

Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.[5] For long-term storage (months to years), -20°C is recommended.

Extracellular (Bath) Solution:

-

Composition (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose.

-

Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.

-

Filter the solution using a 0.2 µm filter before use.

Intracellular (Pipette) Solution:

-

Composition (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP.

-

Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm with sucrose.

-

Filter the solution using a 0.2 µm filter and store in aliquots at -20°C.

Patch Clamp Electrophysiology

-

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Cell Mounting: Place a coverslip with the transfected cells into the recording chamber on the microscope stage and perfuse with the extracellular solution.

-

Giga-seal Formation: Approach a selected cell with the patch pipette and apply gentle suction to form a high-resistance seal ( >1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell recording configuration.

-

Data Acquisition:

-

Use a patch clamp amplifier and a data acquisition system (e.g., Axon Digidata and pCLAMP software).

-

Set the amplifier to voltage-clamp mode.

-

Apply a series of voltage steps to elicit Kv7.2/7.3 currents. A typical protocol would be to step from the holding potential to test potentials ranging from -120 mV to +40 mV in 10 mV or 20 mV increments for 500 ms.[6][7]

-

Record baseline currents in the absence of this compound.

-

Drug Application

-

Preparation of Working Solution: On the day of the experiment, dilute the this compound stock solution into the extracellular solution to the desired final concentrations (e.g., ranging from 10 nM to 10 µM to determine the IC50).

-

Perfusion: Apply the this compound-containing extracellular solution to the recording chamber using a perfusion system. Ensure complete exchange of the bath solution.

-

Recording: After a stable baseline is achieved with the drug, record the currents using the same voltage protocol as in the baseline condition.

-

Washout: Perfuse the chamber with the drug-free extracellular solution to observe the reversal of the inhibitory effect.

Data Analysis

-

Measure the peak current amplitude at a specific depolarizing voltage step (e.g., +40 mV) before, during, and after the application of this compound.

-

Calculate the percentage of current inhibition by this compound for each concentration.

-

Plot the concentration-response curve and fit the data with a Hill equation to determine the IC50 value.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its characterization using patch clamp electrophysiology.

Caption: Mechanism of this compound inhibition of Kv7.2/7.3 channels.

Caption: Experimental workflow for patch clamp analysis of this compound.

References

- 1. Site and Mechanism of this compound Inhibition of Kv7 Voltage-Gated Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]